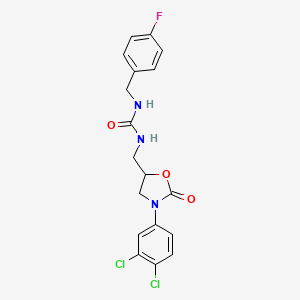

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea

描述

属性

IUPAC Name |

1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2FN3O3/c19-15-6-5-13(7-16(15)20)24-10-14(27-18(24)26)9-23-17(25)22-8-11-1-3-12(21)4-2-11/h1-7,14H,8-10H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELMQNDJIKLMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxazolidinone intermediate.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

科学研究应用

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

作用机制

The mechanism of action of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs from the Molecules 2013 Study ()

A series of 1,3-diarylurea derivatives (11a–11o) were synthesized with a thiazole core instead of the oxazolidinone ring in the target compound. Key comparisons include:

| Compound ID | Substituent on Urea (R Group) | Yield (%) | Molecular Ion ([M+H]+) |

|---|---|---|---|

| 11g | 3,4-Dichlorophenyl | 87.5 | 534.2 |

| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |

| 11o | 3-Chloro-4-(trifluoromethyl)phenyl | 87.3 | 568.2 |

Key Observations :

- The target compound’s oxazolidinone core distinguishes it from the thiazole-based analogs in , which may alter electronic properties and binding interactions.

- The 3,4-dichlorophenyl group (shared with 11g) is associated with higher molecular weight (534.2 vs. target compound’s theoretical ~460–480 range, assuming similar substituents).

- Substitution with fluorine (e.g., 11c) or trifluoromethyl groups (11k, 11o) enhances lipophilicity and metabolic stability, which could be relevant for the target compound’s 4-fluorobenzyl group .

Di-Substituted Ureas with Growth Inhibition Activity ()

Compounds such as BTdCPU and NCPdCPU (1,3-diarylureas with 3,4-dichlorophenyl groups) demonstrated growth inhibition in prior studies. Unlike the target compound, these analogs lack the oxazolidinone scaffold but share the dichlorophenyl-urea motif, suggesting that halogenation at the 3,4-positions may enhance target engagement.

GPCR-Targeting Compounds ()

SR140333, a piperidine derivative with a 3,4-dichlorophenyl group, targets neurokinin receptors. While structurally distinct from the target compound, the shared dichlorophenyl moiety highlights the importance of this substituent in receptor binding. The oxazolidinone-urea hybrid in the target compound may offer a unique pharmacophore for modulating GPCRs or ion channels, though this requires experimental validation .

Research Findings and Mechanistic Insights

- Molecular Weight and Lipophilicity: The oxazolidinone core likely reduces molecular weight compared to thiazole-based analogs (e.g., 11g: 534.2 vs.

- Biological Activity: highlights the role of dichlorophenyl-urea derivatives in growth inhibition, implying that the target compound’s dichlorophenyl and fluorobenzyl groups may synergize for similar effects. However, the oxazolidinone’s role (e.g., antibacterial vs. kinase inhibition) remains speculative without direct data .

生物活性

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea is a compound that belongs to the class of oxazolidinones, which are known for their significant biological activities, particularly in the realm of antibiotic development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 438.3 g/mol. The structure features a dichlorophenyl group and an oxazolidinone core, which is crucial for its biological function.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.3 g/mol |

| CAS Number | 954609-86-0 |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. Oxazolidinones like this compound act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein synthesis. This action is particularly effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Antimicrobial Activity

Research has demonstrated that compounds within the oxazolidinone class exhibit potent antimicrobial properties. A study comparing various derivatives found that modifications to the oxazolidinone structure can enhance activity against resistant bacterial strains. For instance, the presence of halogen substituents like chlorine in the phenyl ring significantly increases antimicrobial efficacy .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that while it exhibits strong antibacterial properties, it maintains a favorable selectivity index, minimizing toxicity to human cells .

Case Studies

- Clinical Evaluation : A clinical trial evaluated the efficacy of oxazolidinone derivatives in treating complicated skin and soft tissue infections caused by resistant bacteria. The trial reported a high success rate with minimal side effects attributed to the drug .

- Comparative Analysis : A comparative study analyzed the genotoxicity of various oxazolidinone compounds, revealing that while some derivatives exhibited significant DNA damage in mammalian cells, this compound showed reduced genotoxic effects compared to other more reactive analogs .

常见问题

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea?

Answer:

The synthesis of this compound likely involves multi-step reactions, including:

- Oxazolidinone Ring Formation : Cyclization of 3,4-dichlorophenyl precursors with epichlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the 2-oxooxazolidine core .

- Urea Coupling : Reacting the oxazolidinone intermediate with 4-fluorobenzyl isocyanate via nucleophilic addition. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. HPLC with a C18 column can confirm purity (>95%) .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the oxazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and urea NH protons (δ ~8–10 ppm in ¹H NMR). The 3,4-dichlorophenyl and 4-fluorobenzyl groups produce distinct aromatic splitting patterns .

- FT-IR : Confirm the presence of urea (N–H stretch ~3300 cm⁻¹, C=O ~1640 cm⁻¹) and oxazolidinone (C=O ~1750 cm⁻¹) functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₈H₁₅Cl₂FN₂O₂) with <2 ppm error .

Advanced: How can computational methods resolve contradictions in reported biological activity data for this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., orexin or kinase enzymes). Compare binding affinities across studies to identify structural determinants of activity .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electronic parameters to rationalize discrepancies in IC₅₀ values .

- Meta-Analysis : Cross-reference experimental conditions (e.g., assay pH, cell lines) from conflicting studies to isolate variables affecting activity .

Advanced: What experimental design principles should guide SAR studies on analogues of this compound?

Answer:

- Factorial Design : Systematically vary substituents (e.g., dichlorophenyl → trifluoromethyl, fluorobenzyl → methoxybenzyl) to assess contributions to bioactivity. Use ANOVA to identify statistically significant modifications .

- Taguchi Methods : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) for synthesizing analogues while minimizing resource use .

- In Silico Screening : Pre-screen virtual libraries of analogues for ADMET properties (e.g., solubility, CYP450 inhibition) before synthesis .

Advanced: How can researchers address solubility challenges in in vivo assays for this hydrophobic compound?

Answer:

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) or PEGylated side chains to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomal carriers to improve bioavailability. Characterize using dynamic light scattering (DLS) and TEM .

- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes for in vitro assays. Validate stability via UV-Vis spectroscopy over 24–48 hours .

Basic: What are the critical stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid urea hydrolysis. Monitor via Karl Fischer titration .

- Oxidation Prevention : Add antioxidants (e.g., BHT at 0.01% w/w) if susceptible to radical degradation. Confirm stability via LC-MS .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- Radiolabeling : Synthesize a ¹⁴C-labeled version to track metabolites in rat plasma and liver microsomes. Use scintillation counting and HPLC-radiodetection .

- CYP450 Inhibition Assays : Incubate with human liver microsomes + NADPH. Identify major metabolites via UPLC-QTOF and compare to databases (e.g., Metlin) .

- In Silico Prediction : Tools like Meteor (Lhasa Limited) can propose Phase I/II metabolic sites (e.g., oxazolidinone ring opening, fluorobenzyl hydroxylation) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., stoichiometry, mixing rate) and reduce impurity formation .

- Continuous Flow Chemistry : Enhance reproducibility by switching from batch to flow reactors (e.g., Corning G1), which offer precise control over residence time and temperature .

Basic: How should researchers validate the selectivity of this compound against off-target receptors?

Answer:

- Broad-Panel Screening : Test against a panel of 50+ kinases, GPCRs, and ion channels at 10 µM (Eurofins Cerep). A selectivity score (<30% inhibition at off-targets) indicates specificity .

- Crystallography : Co-crystallize the compound with its target receptor (e.g., orexin) to confirm binding mode. Compare to off-target structures (PDB) .

- CRISPR Knockout Models : Use gene-edited cell lines lacking the target receptor to verify on-mechanism activity .

Advanced: What mechanistic insights can be gained from studying the compound’s degradation products?

Answer:

- Forced Degradation Studies : Expose to heat (80°C), acid (0.1 M HCl), and peroxide (3% H₂O₂). Identify degradants via LC-MSⁿ and propose pathways (e.g., urea cleavage to amines) .

- Toxicology Profiling : Assess degradants for genotoxicity (Ames test) and cytotoxicity (HEK293 cell assay). Correlate with structural motifs (e.g., dichlorophenyl → potential mutagenicity) .

- Stability-Indicating Methods : Develop HPLC-DAD methods with resolution >2.0 between parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。